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molecular formula C17H16N2O B8490606 1-Isoquinolinamine, N-(4-methoxyphenyl)-N-methyl- CAS No. 827030-94-4

1-Isoquinolinamine, N-(4-methoxyphenyl)-N-methyl-

Cat. No. B8490606
M. Wt: 264.32 g/mol
InChI Key: XKYHYVYGGIKRPR-UHFFFAOYSA-N
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Patent
US07618975B2

Procedure details

A mixture of 1-chloroisoquinoline (50 mg, 0.31 mmol) and (4-methoxy-phenyl)-methyl amine (300 mg, 2.2 mmol) was heated in a sealed tube at 140° C. overnight. The crude product was purified by chromatography (5-6% ethyl acetate/hexanes) on silica gel to give the title compound (46 mg, 0.17 mmol, 57%). 1H NMR (CDCl3): 8.22 (d, 1H, 5.7), 7.68 (d, 1H, J=8.1), 7.62 (d, 1H, J=8.7), 7.47 (ddd, 1H, J=0.9, 6.9, 8.1), 7.24 (d, 1H, J=6.0), 7.19 (ddd, 1H, J=1.5, 6.9, 8.7), 6.94 (m, 2H), 6.79 (m, 2H), 3.76 (s, 3H), 3.52 (s, 3H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20][CH3:21])=[CH:16][CH:15]=1>>[C:2]1([N:20]([C:17]2[CH:18]=[CH:19][C:14]([O:13][CH3:12])=[CH:15][CH:16]=2)[CH3:21])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClC1=NC=CC2=CC=CC=C12
Name
Quantity
300 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)NC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (5-6% ethyl acetate/hexanes) on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1(=NC=CC2=CC=CC=C12)N(C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.17 mmol
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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